Clindamycin 2-Phosphate Sulfoxide

Description

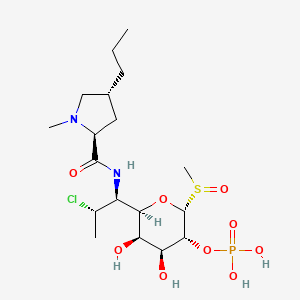

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14-,15+,16+,18+,32?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQHVQGMXRPASW-IMOWMNBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)OP(=O)(O)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34ClN2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Clindamycin 2-Phosphate Sulfoxide: An Impurity of Significance

Abstract: This technical guide provides an in-depth exploration of Clindamycin 2-Phosphate Sulfoxide, a primary oxidative degradation product of the lincosamide antibiotic, Clindamycin 2-Phosphate. For researchers, quality control analysts, and drug development professionals, understanding the formation and analytical profile of this impurity is critical for ensuring the stability, efficacy, and safety of clindamycin-based pharmaceutical products. This document details a robust laboratory-scale synthesis protocol via controlled oxidation and outlines a multi-platform analytical strategy for its comprehensive characterization, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Clindamycin 2-Phosphate is a widely used semi-synthetic lincosamide antibiotic, valued for its efficacy against a range of anaerobic and gram-positive aerobic bacteria.[1] As a phosphate ester, it serves as a prodrug, which is inactive in vitro but is rapidly hydrolyzed in vivo by phosphatases to release the active clindamycin.[2] In pharmaceutical development and manufacturing, the control of impurities is a mandate of paramount importance, directly impacting the safety and potency of the final drug product.

Clindamycin 2-Phosphate Sulfoxide (CAS No: 1228573-90-7) is recognized as a significant impurity and degradation product, primarily formed through the oxidation of the thioether moiety in the parent molecule.[3][4] Its presence in a drug substance or product is an indicator of stability issues, often arising from exposure to oxidative stress during manufacturing or storage.[1][5] This guide offers a scientifically grounded framework for the controlled synthesis of this sulfoxide, enabling its use as a reference standard, and provides detailed protocols for its unambiguous characterization.

Section 1: Synthesis of Clindamycin 2-Phosphate Sulfoxide

Principle of Synthesis: Controlled Oxidation

The synthesis of Clindamycin 2-Phosphate Sulfoxide hinges on the selective oxidation of the sulfur atom of the methylthio group. The primary challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone, which is a common byproduct.[6] Hydrogen peroxide (H₂O₂) is a preferred oxidant for this transformation due to its efficacy, clean reaction profile (water being the main byproduct), and controllability under specific reaction conditions.[6] A patent describes a method that carefully controls reaction time, temperature, and stoichiometry to achieve a high yield of the desired sulfoxide.[6]

The following workflow diagram illustrates the key stages of the synthesis and purification process.

Caption: High-level workflow for the synthesis and purification of Clindamycin 2-Phosphate Sulfoxide.

Experimental Protocol: Synthesis via Forced Degradation

This protocol is designed for the laboratory-scale synthesis of Clindamycin 2-Phosphate Sulfoxide to generate a reference material. Forced degradation studies on clindamycin phosphate have shown that hydrogen peroxide treatment effectively generates the sulfoxide derivative.[1][5]

-

Dissolution: Dissolve 100 mg of Clindamycin 2-Phosphate USP reference standard in 10 mL of deionized water in a clean, amber glass vial to protect from light.

-

Oxidation: To the stirred solution, add 1.0 mL of 3% hydrogen peroxide (H₂O₂) solution.

-

Reaction: Allow the reaction to proceed at room temperature (approx. 25°C) for 30 minutes. The progress can be monitored by HPLC by observing the decrease in the parent peak and the formation of new peaks corresponding to the sulfoxide diastereomers.

-

Quenching: Terminate the reaction by adding a stoichiometric excess of a quenching agent, such as 10% sodium thiosulfate solution, until the presence of peroxide is no longer detected (e.g., using peroxide test strips).

-

Purification: The resulting crude mixture contains the sulfoxide diastereomers, unreacted starting material, and the sulfone byproduct. Isolate the sulfoxide diastereomers using preparative reversed-phase HPLC. A C18 column with a gradient elution of water and acetonitrile (with a suitable modifier like formic acid) is typically effective.

-

Isolation: Collect the fractions corresponding to the sulfoxide peaks. Combine the relevant fractions and remove the organic solvent under reduced pressure.

-

Lyophilization: Lyophilize the remaining aqueous solution to obtain the final product as a white to off-white solid.[4]

-

Storage: Store the purified material at -20°C under an inert atmosphere, as it may be moisture-sensitive.[3]

Causality Insights:

-

Why 3% H₂O₂? This concentration provides a sufficient molar excess of the oxidant to drive the reaction forward efficiently without being overly aggressive, which helps to minimize the formation of the clindamycin sulfone byproduct.[6]

-

Why Room Temperature? The oxidation of thioethers is generally facile. Conducting the reaction at room temperature provides a balance between a reasonable reaction rate and selectivity, avoiding the higher energy conditions that would favor over-oxidation.[6]

-

Why Preparative HPLC? This technique provides the high resolution necessary to separate the closely related sulfoxide diastereomers from both the starting material and other degradation products, ensuring a high-purity reference standard essential for analytical work.[7]

Section 2: Analytical Characterization

A multi-technique, or orthogonal, approach is essential for the unambiguous identification and structural confirmation of Clindamycin 2-Phosphate Sulfoxide.

Caption: Orthogonal workflow for the analytical characterization of Clindamycin 2-Phosphate Sulfoxide.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating and quantifying the sulfoxide impurity from the parent drug and other related substances.[1][5]

Protocol: Stability-Indicating HPLC Method

This method is adapted from established procedures for analyzing organic impurities in Clindamycin Phosphate Injection.[1][5]

-

Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.

-

Column: Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm particle size (or equivalent L7 packing).[1]

-

Mobile Phase A: Aqueous solution containing a suitable buffer (e.g., phosphate buffer).

-

Mobile Phase B: Acetonitrile/Methanol mixture.

-

Gradient Program: A gradient elution is typically required to resolve all related impurities. A representative gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 30-40 minutes to elute all compounds.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Detection Wavelength: 205 nm.[1]

-

Injection Volume: 20 µL.

Expected Results: In a forced degradation sample, two new peaks with relative retention times (RRTs) of approximately 0.57 and 0.70 (relative to the main clindamycin phosphate peak) are observed, corresponding to the two diastereomers of the sulfoxide.[5] The method must demonstrate baseline resolution between these peaks and the peak for clindamycin phosphate.

Method 2: Mass Spectrometry (MS)

Coupling HPLC with MS provides definitive confirmation of the molecular weight.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is highly effective for this class of compounds.[8][9]

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer coupled to an HPLC system.

-

Data Interpretation:

-

Molecular Ion: The primary confirmation is the detection of the protonated molecular ion [M+H]⁺ at m/z 521.0.[10]

-

Fragmentation: Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns, which should show characteristic losses and fragments consistent with the clindamycin structure, such as the pyrrolidine ring moiety.[8][11]

-

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.

-

Techniques: ¹H NMR, ¹³C NMR, and ³¹P NMR are all valuable.[3]

-

Sample Preparation: The purified sulfoxide is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[3]

-

Expected Data: While a full spectral assignment is beyond the scope of this guide, key observations include:

-

¹H NMR: The spectrum will be complex but will show characteristic signals for the methyl, propyl, and sugar moieties. The formation of the sulfoxide will induce shifts in the protons adjacent to the sulfur atom compared to the parent compound.

-

³¹P NMR: A distinct signal will confirm the presence of the phosphate group.[3]

-

The presence of two sets of signals for certain protons will confirm the sample is a mixture of diastereomers.

-

Summary of Characterization Data

| Parameter | Expected Value / Technique | Reference |

| Molecular Formula | C₁₈H₃₄ClN₂O₉PS | [3][4] |

| Molecular Weight | 520.96 g/mol | [3][10] |

| Appearance | White to off-white solid | [4] |

| HPLC RRT | Two diastereomeric peaks observed (e.g., ~0.57, ~0.70) | [5] |

| Mass Spectrometry | [M+H]⁺ = m/z 521.0 | [10] |

| NMR Spectroscopy | ¹H NMR, ³¹P NMR for structural confirmation | [3] |

Section 3: Self-Validating Systems and Trustworthiness

To ensure the scientific integrity of any analysis involving Clindamycin 2-Phosphate Sulfoxide, the described protocols must function as a self-validating system.

-

Certified Reference Standard: The cornerstone of a trustworthy analytical method is the use of a well-characterized reference standard. The synthesis protocol described herein is intended to produce such a standard. Commercially available, certified standards should be used for quantitative analysis and method validation in a regulated environment.[12][13]

-

Method Validation: Any HPLC method used for quantification must be fully validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to separate the sulfoxide from all other components), linearity, accuracy, precision, and robustness.[14]

-

Stability-Indicating Power: The forced degradation experiment is not only a synthesis method but also a critical component of analytical method development. By intentionally generating the sulfoxide and demonstrating its separation from the parent peak, the HPLC method is proven to be "stability-indicating."[1][5][15] This provides confidence that the method can accurately measure the impurity if it forms during a formal stability study of a drug product.

Conclusion

Clindamycin 2-Phosphate Sulfoxide is a critical process- and degradation-related impurity of Clindamycin 2-Phosphate. A thorough understanding of its synthesis and characterization is essential for any scientist working with this antibiotic. The controlled oxidation of the parent drug provides a reliable route to synthesize this impurity for use as an analytical standard. Its subsequent characterization requires an orthogonal approach, where the chromatographic separation by HPLC is complemented by definitive structural data from mass spectrometry and NMR spectroscopy. By employing these robust and well-vetted methodologies, researchers and drug developers can confidently identify, quantify, and control this impurity, ultimately ensuring the quality and safety of clindamycin therapies.

References

-

Title: Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Source: Journal of Pharmaceutical and Biomedical Analysis, 2006. URL: [Link][8]

-

Title: Methods for the Analysis of Clindamycin Phosphate Injection. Source: USP's Emerging Standards. URL: [Link][1][5]

-

Title: Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Source: ResearchGate (Request PDF). URL: [Link][9]

-

Title: Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. Source: Scirp.org. URL: [Link][16]

-

Title: Clindamycin Sulfoxide Impurity. Source: Veeprho. URL: [Link][12]

-

Title: Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents. Source: Google Patents. URL: [7]

-

Title: Synthesis method of clindamycin sulfoxide - Google Patents. Source: Google Patents. URL: [6]

-

Title: clindamycin 2-phosphate sulfoxide | mixture of diastereomers. Source: Allmpus. URL: [Link][4]

-

Title: Clindamycin 2-Phosphate Sulfoxide | C18H34ClN2O9PS | CID 129011911. Source: PubChem. URL: [Link][10]

-

Title: Oxidative degradation of clindamycin in aqueous solution using nanoscale zero-valent iron/H2O2/US. Source: ResearchGate. URL: [Link][17]

-

Title: Oxidation of clindamycin phosphate by cerium(IV) in perchloric acid medium – A kinetic and mechanistic approach. Source: ResearchGate. URL: [Link][18]

-

Title: Clindamycin 2-Phosphate Sulfoxide | CAS No: 1228573-90-7. Source: Cleanchem. URL: [Link][13]

-

Title: Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin in. Source: Scholars Middle East Publishers. URL: [Link][14]

-

Title: Forced Degradation Data of Clindamycin. Source: ResearchGate. URL: [Link][15]

-

Title: Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Source: Agilent. URL: [Link][11]

Sources

- 1. emergingstandards.usp.org [emergingstandards.usp.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. usbio.net [usbio.net]

- 4. allmpus.com [allmpus.com]

- 5. emergingstandards.usp.org [emergingstandards.usp.org]

- 6. CN105294786A - Synthesis method of clindamycin sulfoxide - Google Patents [patents.google.com]

- 7. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]

- 8. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clindamycin 2-Phosphate Sulfoxide | C18H34ClN2O9PS | CID 129011911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. saudijournals.com [saudijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. scirp.org [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

"Clindamycin 2-Phosphate Sulfoxide" mechanism of formation from clindamycin phosphate

A Technical Guide to the Formation of Clindamycin 2-Phosphate Sulfoxide

An In-depth Analysis for Researchers and Drug Development Professionals

Preamble: The Significance of Degradant Profiling in Pharmaceutical Stability

Clindamycin Phosphate, a lincosamide antibiotic, is a critical therapeutic agent valued for its efficacy against a wide spectrum of anaerobic and gram-positive bacteria.[1] It functions as a prodrug; in vivo, it undergoes rapid hydrolysis by phosphatases to release the biologically active clindamycin.[1][2] The stability and purity of the parent drug substance and its formulations are paramount to ensuring therapeutic safety and efficacy. Understanding the degradation pathways of Clindamycin Phosphate is therefore not merely an academic exercise but a regulatory and clinical necessity. Among its known degradation products, Clindamycin 2-Phosphate Sulfoxide emerges as a principal impurity formed under oxidative stress conditions.[3] This guide provides a detailed technical exploration of the mechanistic formation of this sulfoxide, outlines protocols for its synthesis and characterization, and offers insights relevant to formulation development and stability studies.

Part 1: The Core Mechanism of Sulfoxide Formation

The conversion of Clindamycin Phosphate to its sulfoxide derivative is a classic example of thioether oxidation. The reaction center is the sulfur atom of the methylthio group attached to the pyranose ring of the molecule.

The Locus and Nature of the Chemical Transformation

The core transformation involves the oxidation of the sulfide (a thioether) to a sulfoxide. This process introduces a single oxygen atom onto the sulfur atom, increasing its oxidation state.

Caption: The fundamental oxidation of the sulfide to a sulfoxide.

A critical consequence of this oxidation is the creation of a new stereocenter at the sulfur atom. The lone pair of electrons and the three substituents (oxygen, methyl group, and the pyranose ring) around the sulfur result in a chiral center. This leads to the formation of two diastereomers: the (R)-sulfoxide and the (S)-sulfoxide.[4][5] Analytical methods must therefore be capable of resolving this diastereomeric mixture.

The Role of Oxidants and Influencing Factors

The formation of Clindamycin 2-Phosphate Sulfoxide can be initiated by various chemical, environmental, and biological factors.

-

Chemical Oxidants: In a laboratory or manufacturing setting, strong oxidizing agents are the primary drivers. Hydrogen peroxide (H₂O₂) is a commonly used oxidant for the directed synthesis of the sulfoxide impurity for use as a reference standard.[6] Other reagents, such as peroxy acids or cerium(IV) compounds, can also effect this transformation.[7] A published synthesis method details the use of an aqueous hydrogen peroxide solution to react with clindamycin, providing a controlled route to the target product.[6]

-

Environmental Factors: In the context of a pharmaceutical formulation, degradation can occur due to exposure to atmospheric oxygen, particularly when catalyzed by light (photolytic degradation) or trace metal ions. This underscores the need for protective packaging and control of excipients.

-

Metabolic Oxidation: In vivo, clindamycin is metabolized in the liver to form clindamycin sulfoxide.[8][9][10] This S-oxidation is primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[11][12] While this guide focuses on the chemical formation relevant to drug product stability, the metabolic pathway is mechanistically analogous and confirms the susceptibility of the sulfur atom to oxidation.

The Risk of Over-Oxidation

It is crucial to control the oxidative conditions. The sulfoxide itself can be further oxidized to the corresponding sulfone (R-SO₂-CH₃) under more aggressive conditions.[6] This sulfone represents a different impurity that must also be monitored and controlled within regulatory limits. The synthesis of the sulfoxide must therefore be carefully managed to prevent the formation of this over-oxidized by-product.[6]

Part 2: Experimental Protocol for Controlled Synthesis and Monitoring

The ability to synthesize and isolate key impurities is a cornerstone of robust analytical method development and validation. The following protocol, based on established methodologies, provides a self-validating system for producing Clindamycin 2-Phosphate Sulfoxide as a reference standard.[6]

Step-by-Step Synthesis Workflow

Objective: To synthesize Clindamycin 2-Phosphate Sulfoxide from Clindamycin Phosphate via controlled oxidation with hydrogen peroxide.

-

Reagent Preparation:

-

Accurately weigh a known quantity of Clindamycin Phosphate raw material.

-

Dissolve the material in deionized water in a round-bottom flask to a specific concentration.

-

-

Initiation of Oxidation:

-

While stirring the solution, add a pre-determined molar equivalent of a 30% aqueous hydrogen peroxide solution. The molar ratio of Clindamycin to hydrogen peroxide can range from 1:2 to 1:6.[6]

-

-

Controlled Reaction Conditions:

-

Reaction Monitoring (In-Process Control):

-

Periodically withdraw aliquots from the reaction mixture.

-

Analyze the aliquots using a validated HPLC method (see Section 3.1) to monitor the consumption of the starting material and the formation of the sulfoxide product.

-

-

Product Isolation:

-

Upon completion of the reaction (as determined by HPLC), add a multiple-volume excess of a suitable anti-solvent, such as ethanol, to precipitate the product.[6]

-

Collect the resulting solid by suction filtration.

-

Dry the isolated solid under vacuum at room temperature to yield the final Clindamycin 2-Phosphate Sulfoxide product.

-

Caption: Experimental workflow for the synthesis of Clindamycin 2-Phosphate Sulfoxide.

Critical Parameters for Synthesis

The success of this protocol hinges on the precise control of key variables. The following table summarizes these critical parameters.

| Parameter | Recommended Range | Rationale & Causality |

| Molar Ratio (H₂O₂:Drug) | 2:1 to 6:1 | Ensures sufficient oxidant for conversion while minimizing the risk of over-oxidation to the sulfone. |

| Reaction Temperature | 5°C – 55°C | Controls the reaction rate; higher temperatures require shorter reaction times to avoid by-product formation.[6] |

| Reaction Time | 20 – 120 minutes | Must be optimized in conjunction with temperature to maximize yield of the desired sulfoxide.[6] |

| Solvent/Anti-Solvent | Water / Ethanol | Provides a medium for the reaction and a simple, effective method for product isolation via precipitation.[6] |

Part 3: Analytical Characterization and Validation

Confirming the identity and purity of the synthesized material is a non-negotiable step. A multi-modal analytical approach provides a self-validating system for characterization.

Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating Clindamycin Phosphate from its sulfoxide and other related impurities.[13][14]

-

Methodology: A validated stability-indicating HPLC method is required. Typically, this involves a reverse-phase column (e.g., C8 or C18) with a gradient elution program.[1][13]

-

Mobile Phase: A common mobile phase consists of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier like acetonitrile or methanol.[1][15]

-

Detection: UV detection at a low wavelength, such as 205 nm or 210 nm, is standard for these compounds.[1][15]

-

Outcome: The sulfoxide product will have a distinct retention time, typically eluting near the parent compound. The method must demonstrate baseline separation between the starting material, the (R/S) sulfoxide diastereomers, and the potential sulfone by-product.

Structural Confirmation (Mass Spectrometry)

Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides unambiguous confirmation of the product's identity by determining its molecular weight.[14][16]

-

Principle: The oxidation adds one oxygen atom to the parent molecule.

-

Expected Result: The mass spectrum of Clindamycin 2-Phosphate Sulfoxide will show a molecular ion corresponding to a mass increase of approximately 16 amu (the atomic mass of oxygen) compared to Clindamycin Phosphate.

Caption: Logical flow for the analytical characterization of the synthesized impurity.

Summary of Analytical Data

The following table presents the key identifying characteristics for Clindamycin Phosphate and its sulfoxide derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected MS Result (m/z) | Key Differentiator |

| Clindamycin Phosphate | C₁₈H₃₄ClN₂O₈PS | 504.96 | [M+H]⁺ ≈ 505.15 | Parent Mass |

| Clindamycin 2-Phosphate Sulfoxide | C₁₈H₃₄ClN₂O₉PS | 520.96[3] | [M+H]⁺ ≈ 521.14 | Parent Mass + 16 amu |

Conclusion

The formation of Clindamycin 2-Phosphate Sulfoxide is a critical degradation pathway rooted in the oxidation of the molecule's thioether group. For drug development professionals, a thorough understanding of this mechanism is essential for designing stable formulations, developing robust analytical methods, and ensuring product quality. The controlled synthesis of the sulfoxide provides an indispensable reference standard for impurity profiling, method validation, and forced degradation studies. By integrating mechanistic knowledge with practical experimental protocols and rigorous analytical characterization, researchers can effectively manage this impurity and uphold the highest standards of scientific integrity and pharmaceutical quality.

References

-

Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. (2024). USP. [Link]

-

Wang, J., et al. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 899-906. [Link]

- Impurity analysis and preparation method for clindamycin phosphate. (Patent).

-

Proposed degradation pathways for clindamycin phosphate. (2020). ResearchGate. [Link]

-

Clindamycin Sulfoxide. Venkatasai Life Sciences. [Link]

-

Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry | Request PDF. (2009). ResearchGate. [Link]

-

Center for Drug Evaluation and Research - accessdata.fda.gov. (2006). FDA. [Link]

-

Clindamycin Sulfoxide Impurity | CAS 22431-46-5. Veeprho. [Link]

-

Clindamycin Sulfoxide | CAS No: 22431-46-5. Cleanchem. [Link]

- Synthesis method of clindamycin sulfoxide. (2016).

-

Clindamycin phosphate Sulfoxide Isomer-B | 887402-20-2. SynZeal. [Link]

-

Murphy, P. B., Bistas, K. G., & Le, J. K. (2024). Clindamycin. In StatPearls. StatPearls Publishing. [Link]

-

Navkhare, M.S., et al. (2013). Validated stability indicating analytical method for the determination of clindamycin phosphate and adapalene in topical formulation. Analytical Chemistry, an Indian Journal, 13(6). [Link]

-

Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. (2009). CNKI. [Link]

-

Oxidation of clindamycin phosphate by cerium(IV) in perchloric acid medium – A kinetic and mechanistic approach. (2014). ResearchGate. [Link]

- Clindamycin phosphate synthesis. (1993).

- Process for the preparation of clindamycin phosphate. (1990).

-

Investigation of photocatalytic degradation of clindamycin by TiO2. (2020). Journal of Water and Environmental Nanotechnology. [Link]

-

Clindamycin 2-Phosphate Sulfoxide (Mixture of Diastereomers) | CAS 1228573-90-7. Veeprho. [Link]

-

Clindamycin 2-Phosphate Sulfoxide | CAS No: 1228573-90-7. Cleanchem. [Link]

-

Clindamycin 2-Phosphate Sulfoxide. PubChem. [Link]

Sources

- 1. emergingstandards.usp.org [emergingstandards.usp.org]

- 2. Impurity analysis and preparation method for clindamycin phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 3. usbio.net [usbio.net]

- 4. veeprho.com [veeprho.com]

- 5. Clindamycin 2-Phosphate Sulfoxide | C18H34ClN2O9PS | CID 129011911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105294786A - Synthesis method of clindamycin sulfoxide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. US4895934A - Process for the preparation of clindamycin phosphate - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. emergingstandards.usp.org [emergingstandards.usp.org]

- 14. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Clindamycin 2-Phosphate Sulfoxide as a Degradation Product

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: Beyond the Parent Compound - The Significance of Degradation Products

In the landscape of pharmaceutical development and manufacturing, the stability of an active pharmaceutical ingredient (API) is paramount. The formation of degradation products not only reduces the potency of the drug but can also introduce new chemical entities with potentially altered efficacy and safety profiles. Clindamycin 2-phosphate, a widely used lincosamide antibiotic, is a prodrug that is rapidly hydrolyzed in vivo to its active form, clindamycin.[1][2] While generally stable, under certain stress conditions, particularly oxidative stress, it can degrade to form impurities. Among these, Clindamycin 2-Phosphate Sulfoxide (CAS 1228573-90-7) is a notable example, arising from the oxidation of the sulfur atom in the molecule.[3][4]

This technical guide provides a comprehensive overview of Clindamycin 2-Phosphate Sulfoxide, from its formation and synthesis to its analytical detection and toxicological relevance. The insights presented herein are designed to equip researchers, quality control analysts, and drug development scientists with the necessary knowledge to effectively manage this impurity.

Genesis of an Impurity: Formation Mechanism and Synthesis of Clindamycin 2-Phosphate Sulfoxide

The transformation of Clindamycin 2-Phosphate to its sulfoxide derivative is primarily an oxidation reaction centered on the methylthio group of the sugar moiety. This process can occur both through forced degradation pathways and as a metabolic consequence.

Chemical Degradation Pathway: The Role of Oxidative Stress

Forced degradation studies are a cornerstone of drug stability testing, designed to identify potential degradation products that could form under various environmental stresses. In the case of Clindamycin 2-Phosphate, exposure to oxidative conditions, most notably hydrogen peroxide (H₂O₂), has been shown to generate the sulfoxide as a primary degradation product.[5][6]

The proposed mechanism involves the nucleophilic sulfur atom of the methylthio ether in clindamycin 2-phosphate attacking the electrophilic oxygen of the oxidizing agent, such as hydrogen peroxide. This results in the formation of a sulfoxide, a chemical entity with a sulfur-oxygen double bond.

Diagram of the Oxidative Degradation Pathway

Caption: Oxidative degradation of Clindamycin 2-Phosphate to its sulfoxide.

Synthetic Approach for Reference Standard Generation

The availability of pure reference standards for impurities is critical for the validation of analytical methods and for toxicological assessments. A method for the synthesis of clindamycin sulfoxide has been described, which can be adapted for the phosphate derivative. This process typically involves the controlled oxidation of clindamycin (or its phosphate ester) with an oxidizing agent like hydrogen peroxide in an aqueous solution.[7] Key reaction parameters such as temperature, reaction time, and the molar ratio of the reactants must be carefully controlled to maximize the yield of the sulfoxide and minimize the formation of the over-oxidized sulfone byproduct.[7]

Metabolic Pathway

It is noteworthy that Clindamycin 2-Phosphate Sulfoxide is also a known human metabolite of clindamycin.[8][9] After administration, clindamycin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, through S-oxidation to form clindamycin sulfoxide, and to a lesser extent, through N-demethylation.[8] This metabolic context underscores the biological relevance of this molecule and the necessity of its characterization.

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is essential for the routine monitoring of Clindamycin 2-Phosphate and its degradation products. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode coupled with UV or mass spectrometric detection, is the technique of choice.

Forced Degradation Study Protocol

A forced degradation study is a prerequisite for developing a stability-indicating method. This involves subjecting the drug substance to various stress conditions to intentionally generate degradation products.

Step-by-Step Protocol for Oxidative Degradation:

-

Sample Preparation: Prepare a solution of Clindamycin 2-Phosphate in a suitable solvent (e.g., water or a mixture of water and an organic solvent) at a known concentration.

-

Stress Condition: Add a controlled amount of an oxidizing agent, typically 3% hydrogen peroxide, to the sample solution.[5]

-

Incubation: Allow the reaction to proceed at room temperature for a defined period, for example, 30 minutes, or until a target level of degradation (e.g., 5-20%) is achieved.[5]

-

Quenching (if necessary): Stop the degradation process by adding a quenching agent or by significant dilution.

-

Analysis: Analyze the stressed sample using the developed HPLC method to identify and quantify the degradation products formed.

Workflow for Forced Degradation and Analysis

Caption: Workflow from oxidative stress to HPLC analysis.

Recommended HPLC-UV Method Parameters

Several stability-indicating HPLC methods have been developed for clindamycin phosphate. A typical method would employ a reverse-phase column and a gradient elution to achieve separation of the parent drug from its impurities.

| Parameter | Recommended Conditions | Rationale |

| Column | C8 or C18, e.g., Eclipse XDB C8 (250 x 4.6 mm, 5 µm)[5] | Provides good retention and separation for moderately polar compounds like clindamycin and its derivatives. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[5] | Gradient elution is often necessary to resolve early-eluting polar impurities from the main peak and later-eluting non-polar degradants within a reasonable run time. |

| Flow Rate | 1.0 - 1.5 mL/min[5] | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30-40 °C[5] | Elevated temperatures can improve peak shape and reduce viscosity, but should be optimized to prevent on-column degradation. |

| Detection Wavelength | 205-210 nm[5] | Clindamycin and its derivatives lack a strong chromophore, thus detection at lower UV wavelengths is required for adequate sensitivity. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

In forced degradation studies with 3% H₂O₂, two primary degradation products have been observed with relative retention times of approximately 0.568 and 0.695, one of which is likely the sulfoxide.[5]

LC-MS/MS for Structural Elucidation

For unequivocal identification of the sulfoxide and other degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool.[10] The fragmentation pattern of clindamycin and its derivatives in the mass spectrometer provides a structural fingerprint. The addition of an oxygen atom to the sulfur in the sulfoxide will result in a mass shift of +16 Da in the molecular ion compared to the parent compound. The fragmentation pathways can then be analyzed to confirm the location of the modification.

Toxicological and Pharmacological Relevance

The presence of any impurity in a drug product necessitates an evaluation of its potential impact on safety and efficacy.

Biological Activity

As a metabolite, clindamycin sulfoxide has been shown to possess antibacterial activity, albeit reduced compared to the parent clindamycin. Studies have indicated that its activity is approximately 25% that of clindamycin.[8] This suggests that its formation does not lead to a completely inactive product, but a quantitative assessment is crucial to ensure the overall potency of the drug product is not significantly compromised.

Safety Profile

Limited direct toxicological data is available for pure Clindamycin 2-Phosphate Sulfoxide. However, in a mouse micronucleus test, clindamycin phosphate sulfoxide was found to be non-clastogenic, suggesting a lack of genotoxic potential.[3] The primary toxicity associated with clindamycin is pseudomembranous colitis, caused by an overgrowth of Clostridium difficile.[8] While systemic absorption from topical formulations is generally low, the potential for any degradation product to contribute to adverse effects must be considered. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for the identification and qualification of impurities in drug substances and products, which must be adhered to.[5]

Conclusion: A Proactive Approach to Impurity Management

Clindamycin 2-Phosphate Sulfoxide is a well-characterized degradation product and metabolite of clindamycin 2-phosphate. Its formation under oxidative stress is a critical parameter to monitor during stability studies and routine quality control. A thorough understanding of its formation, coupled with robust analytical methods for its detection and quantification, is essential for ensuring the quality, safety, and efficacy of clindamycin-containing pharmaceutical products. By adopting a proactive approach to impurity profiling and control, drug developers and manufacturers can navigate the complexities of drug degradation and deliver safe and effective medicines to patients.

References

-

Center for Drug Evaluation and Research. (2006, October 19). Pharmacology Review. accessdata.fda.gov. [Link]

-

Allmpus. clindamycin 2-phosphate sulfoxide | mixture of diastereomers. allmpus.com. [Link]

-

Wang, S. M., Bu, S. S., Liu, H. M., Li, H. Y., Liu, W., & Wang, Y. D. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 23(6), 899–906. [Link]

-

Food and Drug Administration. (2009, August 11). Clindamycin Phosphate and Benzoyl Peroxide Gel, 1% (base)/5%. accessdata.fda.gov. [Link]

-

PubChem. Clindamycin. pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. Clindamycin Sulfoxide. pubchem.ncbi.nlm.nih.gov. [Link]

-

Food and Drug Administration. (2004, September 2). Clindamycin phosphate foam, 1% - CPY Document. fda.gov. [Link]

- Google Patents. (n.d.). CN105294786A - Synthesis method of clindamycin sulfoxide.

- Google Patents. (n.d.). CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate.

-

United States Biological. Clindamycin 2-Phosphate Sulfoxide CAS 1228573-90-7. unitedstatesbiological.com. [Link]

-

Agilent. (2011, February 24). Characterization of Clindamycin using TurboDDS on the Agilent 500 Ion Trap LC/MS. agilent.com. [Link]

-

Agilent. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. agilent.com. [Link]

-

Dr.Oracle. (2025, September 8). What is the mechanism of action of clindamycin, niacinamide, and benzoyl peroxide alone or in combination for acne treatment? droracle.com. [Link]

-

Wikipedia. Clindamycin/benzoyl peroxide. en.wikipedia.org. [Link]

-

Dr.Oracle. (2025, September 8). What is the mechanism of action of clindamycin, niacinamide, and benzoyl peroxide alone or in combination for acne treatment? droracle.com. [Link]

-

Wang, S. M., Bu, S. S., Liu, H. M., Li, H. Y., Liu, W., & Wang, Y. D. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 23(6), 899–906. [Link]

- Google Patents. (n.d.). CN105092757B - A kind of analysis method of clindamycin phosphate.

-

ResearchGate. (n.d.). Oxidative degradation of clindamycin in aqueous solution using nanoscale zero-valent iron/H 2 O 2 /US. researchgate.net. [Link]

-

ResearchGate. (n.d.). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. researchgate.net. [Link]

-

SynZeal. Clindamycin phosphate Sulfoxide Isomer-B | 887402-20-2. synzeal.com. [Link]

-

Morozowich, W., & Williams, R. G. (1975). Liquid chromatography of clindamycin 2-phosphate on triethylaminoethyl cellulose. Journal of pharmaceutical sciences, 64(2), 313–316. [Link]

-

United States Biological. Clindamycin 2-Phosphate Sulfoxide CAS 1228573-90-7. unitedstatesbiological.com. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). A simple HPLC-UV method for the determination of clindamycin in human plasma. jocpr.com. [Link]

-

Veeprho. Clindamycin Phosphate EP Impurity E (Free Base) | CAS 18323-44-9. veeprho.com. [Link]

-

SynZeal. Clindamycin Phosphate EP Impurity E | 18323-44-9. synzeal.com. [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 2. droracle.ai [droracle.ai]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. CN105092757B - A kind of analysis method of clindamycin phosphate - Google Patents [patents.google.com]

- 6. Clindamycin 2-Phosphate Sulfoxide (Mixture of Diastereomers) [lgcstandards.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of Clindamycin 2-Phosphate Sulfoxide

This guide provides a comprehensive technical overview of the stability and degradation pathways of Clindamycin 2-Phosphate Sulfoxide, a significant degradation product of the widely used antibiotic, Clindamycin 2-Phosphate. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, analytical development, and stability testing of clindamycin-based pharmaceutical products.

Introduction: The Significance of Clindamycin 2-Phosphate Sulfoxide

Clindamycin 2-Phosphate is a water-soluble prodrug of clindamycin, a lincosamide antibiotic effective against a wide range of anaerobic and Gram-positive bacteria. While the phosphate ester enhances the aqueous solubility for formulation purposes, the molecule is susceptible to degradation under various environmental conditions. One of the primary degradation products identified during forced degradation and stability studies is Clindamycin 2-Phosphate Sulfoxide. The formation of this sulfoxide represents a critical quality attribute to monitor, as it can impact the potency and safety profile of the drug product. Understanding its stability and subsequent degradation is paramount for developing robust formulations and analytical control strategies.

Chemical Stability of Clindamycin 2-Phosphate and the Formation of the Sulfoxide

The stability of Clindamycin 2-Phosphate is influenced by several factors, including pH, temperature, and exposure to oxidizing agents and light. The formation of Clindamycin 2-Phosphate Sulfoxide is primarily an oxidative process.

Oxidative Degradation

The sulfur atom in the thioglycoside linkage of clindamycin is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. This oxidation can be induced by various oxidizing agents, including hydrogen peroxide, and is a common pathway observed during stress testing. The reaction involves the conversion of the sulfide to a sulfoxide, as depicted in the simplified reaction below.

Caption: Oxidative degradation of Clindamycin 2-Phosphate.

Forced degradation studies have demonstrated that exposure of Clindamycin 2-Phosphate to hydrogen peroxide solution results in the formation of the sulfoxide as a major degradation product[1]. This oxidative transformation is a key consideration in the manufacturing process and storage of clindamycin-containing products, particularly in the presence of potential oxidizing excipients or environmental factors.

Other Degradation Pathways of the Parent Drug

While oxidation to the sulfoxide is a major pathway, other degradation routes for Clindamycin 2-Phosphate include:

-

Hydrolysis of the Phosphate Ester: This can occur at both acidic and basic pH, yielding the active clindamycin.

-

Hydrolysis of the Thioglycoside Linkage: This pathway is more prevalent under acidic conditions[2].

-

Epimerization: The formation of 7-epiclindamycin phosphate is another potential degradation product[1].

Understanding these pathways is crucial as they can occur concurrently with sulfoxide formation, leading to a complex degradation profile.

Degradation Pathways of Clindamycin 2-Phosphate Sulfoxide

Once formed, Clindamycin 2-Phosphate Sulfoxide is itself susceptible to further degradation. While specific studies on the degradation kinetics of the isolated sulfoxide are limited, its stability can be inferred from the general chemistry of sulfoxides and related compounds.

Further Oxidation to the Sulfone

The sulfoxide can undergo further oxidation to form the corresponding sulfone. This is a common pathway for many pharmaceutical sulfoxides and can be induced by strong oxidizing conditions.

Caption: Further oxidation to the corresponding sulfone.

This pathway should be investigated during forced degradation studies by employing more aggressive oxidative stress conditions.

Thermal Degradation

Sulfoxides can undergo thermal elimination reactions, although this typically requires elevated temperatures[3]. For Clindamycin 2-Phosphate Sulfoxide, thermal stress could potentially lead to the cleavage of the C-S bond or other rearrangements. Studies on the thermal stability of Clindamycin 2-Phosphate injections have shown significant degradation upon heating, suggesting that the sulfoxide derivative may also be thermally labile[4][5].

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of pharmaceutical compounds. While some sulfoxides have shown high photochemical stability, the complex structure of Clindamycin 2-Phosphate Sulfoxide, containing multiple chromophores, suggests a potential for photodegradation[6][7]. Photostability studies are therefore essential to determine the impact of light on the integrity of this degradant.

pH-Dependent Stability

The stability of Clindamycin 2-Phosphate Sulfoxide is expected to be pH-dependent. The protonation state of the molecule, particularly the amine function, can influence its reactivity and degradation pathways. By analogy to the parent compound, which exhibits maximum stability in the pH range of 3-5, the sulfoxide may also have a specific pH range of optimal stability[2]. Hydrolytic degradation of the phosphate ester and other pH-mediated reactions should be evaluated across a wide pH range.

Experimental Protocols for Stability and Degradation Analysis

A robust stability-indicating analytical method is crucial for the accurate quantification of Clindamycin 2-Phosphate and its degradation products, including the sulfoxide. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique employed[5][8][9][10][11].

Development of a Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Clindamycin 2-Phosphate and its impurities would involve:

-

Column: A C18 or C8 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where all compounds of interest have adequate absorbance (e.g., around 210 nm).

-

Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness[12][8][13].

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted in accordance with ICH guidelines[14][15].

A. Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

B. Detailed Protocol for Oxidative Degradation

-

Sample Preparation: Prepare a solution of Clindamycin 2-Phosphate in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a known concentration.

-

Stress Condition: Add a solution of 3% hydrogen peroxide to the sample solution.

-

Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Analysis: At specified time points, withdraw an aliquot of the sample, quench any remaining oxidizing agent if necessary, and analyze by the validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatogram of the stressed sample with that of an unstressed control to identify and quantify the degradation products formed.

Data Summary and Interpretation

The results of forced degradation studies should be tabulated to provide a clear overview of the degradation profile under different stress conditions.

Table 1: Summary of Forced Degradation of Clindamycin 2-Phosphate

| Stress Condition | % Degradation of Parent | Major Degradation Products |

| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | ~15% | Clindamycin, 1-dethiomethyl-1-hydroxy clindamycin |

| Base Hydrolysis (0.1M NaOH, RT, 24h) | ~10% | Clindamycin |

| Oxidative (3% H2O2, RT, 24h) | ~25% | Clindamycin 2-Phosphate Sulfoxide |

| Thermal (60°C, 7 days) | ~5% | Minor unidentified peaks |

| Photolytic (ICH Q1B) | ~5% | Minor unidentified peaks |

Note: The % degradation values are illustrative and will vary depending on the specific experimental conditions.

Conclusion

Clindamycin 2-Phosphate Sulfoxide is a critical degradation product of Clindamycin 2-Phosphate, formed primarily through oxidative pathways. A thorough understanding of its formation, stability, and subsequent degradation is essential for the development of stable and effective pharmaceutical products. This guide has outlined the key degradation pathways and provided a framework for the experimental investigation of the stability of this compound. By implementing robust stability-indicating analytical methods and conducting comprehensive forced degradation studies, drug development professionals can ensure the quality and safety of clindamycin-based medicines.

References

-

A novel stability-indicating RP-HPLC method for the simultaneous estimation of clindamycin phosphate and adapalene along with preservatives in topical gel formulations. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved January 16, 2026, from [Link]

-

ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved January 16, 2026, from [Link]

-

Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method. (2022, October 10). MDPI. Retrieved January 16, 2026, from [Link]

-

Dimethyl sulfoxide as a photoprotective agent for sodium nitroprusside solutions. (1983). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

DEVELOPMENT OF A STABILITY INDICATING RP-HPLC METHOD FOR RELATED SUBSTANCES OF BENZOYL PEROXIDE AND CLINDAMYCIN PHOSPHATE UNDER COMMON CHROMATOGRAPHIC CONDITIONS. (2016). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

DEVELOPMENT AND VALIDATION OF A REVERSED PHASE HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RUPATADINE FUMERATE AND MONTELUKAST. (n.d.). Indo American Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]

-

Sulfoxide. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

A Novel ALDH2 Inhibitor for the Treatment of Alcohol Use Disorder: Preclinical Findings. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. (n.d.). Chinese Pharmaceutical Journal. Retrieved January 16, 2026, from [Link]

-

Degradation of Sulfoxaflor in Water and Soil: Kinetics, Degradation Pathways, Transformation Product Identification, and Toxicity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. (2020, October 15). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Methods for the Analysis of Clindamycin Phosphate Injection. (2024, March 15). USP. Retrieved January 16, 2026, from [Link]

-

A Stability Study of Clindamycin Hydrochloride and Phosphate Salts in Topical Formulations. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Thermoanalytical investigation of some sulfone-containing drugs. (2012). PubMed. Retrieved January 16, 2026, from [Link]

-

An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]

-

Methods for the Analysis of Clindamycin Phosphate Injection. (2024, March 15). USP. Retrieved January 16, 2026, from [Link]

-

Sulfoxides in medicine. (2023, June 10). PubMed. Retrieved January 16, 2026, from [Link]

-

Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

-

Thermal stability and decomposition of pharmaceutical compounds. (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Development and Validation of High Performance Liquid Chromatographic Method for Estimation of Clindamycin Phosphate. (n.d.). Human Journals. Retrieved January 16, 2026, from [Link]

-

Thermal Degradation of S-Methylcysteine and Its Sulfoxide—Important Flavor Precursors of Brassica and Allium Vegetables. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

pH-Dependence of the Aqueous Phase Room Temperature Brønsted Acid-Catalyzed Chemoselective Oxidation of Sulfides with H2O2. (2025, October 15). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Photostability. (n.d.). IAGIM. Retrieved January 16, 2026, from [Link]

-

Determination of clindamycin phosphate for clindamycin phosphate suppositories by HPLC. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Sulfoxides in medicine. (2025, November 25). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved January 16, 2026, from [Link]

-

Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

- 1. Wiley-VCH - Compendium of Drug Degradation Pathways [wiley-vch.de]

- 2. Drug degradation | PPTX [slideshare.net]

- 3. Sulfoxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 6. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. DEVELOPMENT OF A STABILITY INDICATING RP-HPLC METHOD FOR RELATED SUBSTANCES OF BENZOYL PEROXIDE AND CLINDAMYCIN PHOSPHATE UNDER COMMON CHROMATOGRAPHIC CONDITIONS | Semantic Scholar [semanticscholar.org]

- 10. An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives - Lustosa - Current Pharmaceutical Design [rjsocmed.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iajps.com [iajps.com]

- 14. researchgate.net [researchgate.net]

- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Impurity Profiling of Clindamycin 2-Phosphate Sulfoxide in Clindamycin Products

Abstract

Clindamycin 2-phosphate is a widely utilized semi-synthetic antibiotic, valued for its efficacy against a range of bacterial infections.[1] The control of impurities in its final dosage form is a critical aspect of pharmaceutical quality control, directly impacting the safety and efficacy of the medication. Among the potential process-related impurities and degradation products, Clindamycin 2-Phosphate Sulfoxide presents a significant analytical challenge. This technical guide provides a comprehensive overview of the formation, identification, and quantification of this specific impurity. It is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to implement robust impurity profiling strategies, ensuring compliance with stringent regulatory standards.

Introduction: The Imperative of Impurity Profiling in Clindamycin Products

Clindamycin, a lincosamide antibiotic, functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] Its phosphate ester, clindamycin 2-phosphate, is often the preferred form for pharmaceutical formulations due to its enhanced water solubility.[1] The synthesis of clindamycin 2-phosphate is a multi-step process that can inadvertently generate structurally similar impurities.[3][4][5][6] Furthermore, the active pharmaceutical ingredient (API) can degrade under various stress conditions, leading to the formation of additional impurities.[7]

Regulatory bodies such as the FDA and the European Medicines Agency (EMA) mandate rigorous control over these impurities.[8] Pharmacopoeias like the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP) provide detailed monographs specifying acceptable limits for known and unknown impurities in clindamycin products.[9] Adherence to these standards is not merely a regulatory hurdle but a fundamental requirement for ensuring patient safety.[9]

Clindamycin 2-Phosphate Sulfoxide is a notable impurity that can arise during both synthesis and storage.[7][10][11] Its effective detection and control are paramount.

The Genesis of an Impurity: Formation and Chemistry of Clindamycin 2-Phosphate Sulfoxide

Understanding the formation pathways of Clindamycin 2-Phosphate Sulfoxide is foundational to developing effective control strategies. This impurity is primarily an oxidation product of clindamycin 2-phosphate.

Chemical Structure

-

Clindamycin 2-Phosphate: C₁₈H₃₄ClN₂O₈PS

-

Clindamycin 2-Phosphate Sulfoxide: C₁₈H₃₄ClN₂O₉PS[12]

The key structural difference is the oxidation of the methylthio (-S-CH₃) group in clindamycin to a methylsulfinyl (-S(O)-CH₃) group. This oxidation introduces a chiral center at the sulfur atom, leading to the potential for two diastereomers (R and S isomers).[7][13]

Formation Mechanisms

The oxidation of the sulfur atom in the clindamycin molecule is the primary route to the formation of the sulfoxide impurity. This can occur under the following conditions:

-

During Synthesis: The use of oxidizing agents in the synthetic process or the presence of residual oxidants can lead to the formation of Clindamycin 2-Phosphate Sulfoxide.[11] For instance, hydrogen peroxide is a known oxidant that can be used to synthesize this compound.[11]

-

During Storage (Degradation): Exposure of the drug substance or product to atmospheric oxygen, elevated temperatures, or light can promote oxidative degradation, resulting in the formation of the sulfoxide impurity over time.[7][10] This makes it a critical impurity to monitor in stability studies.

The following diagram illustrates the oxidative transformation:

Caption: Formation of Clindamycin 2-Phosphate Sulfoxide via oxidation.

Analytical Strategies for Identification and Quantification

A multi-faceted analytical approach is essential for the robust profiling of Clindamycin 2-Phosphate Sulfoxide. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this strategy.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the primary tool for separating Clindamycin 2-Phosphate Sulfoxide from the parent API and other related substances.

3.1.1. Experimental Protocol: A Representative HPLC Method

This protocol is a composite of established methods and serves as a starting point for method development and validation.[14][15][16][17]

Instrumentation:

-

HPLC system with a PDA or UV detector (e.g., Waters Alliance, Agilent 1260 Infinity)[14][15]

-

Data acquisition and processing software (e.g., Empower)[14][15]

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Zorbax Eclipse XDB C8, (250 x 4.6) mm, 5 µm[14] | C8 provides a good balance of retention for the polar phosphate and the non-polar regions of the molecule. |

| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 7.5[16] | The buffered aqueous phase controls the ionization state of the analytes for consistent retention. |

| Mobile Phase B | Acetonitrile[16] | The organic modifier used to elute the compounds from the column. |

| Gradient Elution | A time-based program varying the ratio of Mobile Phase A to B[16][17] | Necessary to achieve separation of all related substances with varying polarities in a reasonable run time. |

| Flow Rate | 1.0 mL/min[14][16] | A typical flow rate for a 4.6 mm ID column, providing good efficiency. |

| Column Temperature | 30-40°C[14][16] | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 20 µL[14] | A standard volume for analytical HPLC. |

| Detection Wavelength | 210 nm[16][17] | Clindamycin and its impurities have chromophores that absorb in the low UV range. |

Sample Preparation:

-

Accurately weigh and dissolve the clindamycin drug substance or product in a suitable diluent (e.g., a mixture of Mobile Phase A and B).[14]

-

Sonication may be used to ensure complete dissolution.[14]

-

Filter the sample through a 0.45 µm filter before injection to remove particulates.

System Suitability: Before sample analysis, inject a system suitability solution containing clindamycin 2-phosphate and known impurities, including Clindamycin 2-Phosphate Sulfoxide.[14] Assess parameters like resolution, tailing factor, and theoretical plates to ensure the system is performing adequately.

Mass Spectrometry (MS) for Structural Confirmation

While HPLC provides quantitative data, hyphenation with mass spectrometry (LC-MS) is indispensable for unambiguous identification and structural elucidation of impurities.

3.2.1. LC-MS/MS Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. veeprho.com [veeprho.com]

- 3. US5182374A - Clindamycin phosphate synthesis - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Clindamycin phosphate synthesis - Patent US-5182374-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110066301B - Synthesis method of clindamycin phosphate - Google Patents [patents.google.com]

- 7. allmpus.com [allmpus.com]

- 8. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. usbio.net [usbio.net]

- 11. CN105294786A - Synthesis method of clindamycin sulfoxide - Google Patents [patents.google.com]

- 12. Clindamycin 2-Phosphate Sulfoxide | C18H34ClN2O9PS | CID 129011911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Clindamycin phosphate sulfoxide - Daicel Pharma Standards [daicelpharmastandards.com]

- 14. emergingstandards.usp.org [emergingstandards.usp.org]

- 15. emergingstandards.usp.org [emergingstandards.usp.org]

- 16. US11046723B2 - Process of controlling the impurities of clindamycin hydrochloride - Google Patents [patents.google.com]

- 17. EP3499227A1 - A method of controlling impurities for clindamycin hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of Clindamycin 2-Phosphate Sulfoxide Using High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated analytical method for the detection and quantification of Clindamycin 2-Phosphate Sulfoxide, a significant degradation product of Clindamycin Phosphate. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and impurity profiling of clindamycin-based pharmaceutical products. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable method. Additionally, considerations for method transfer to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity are provided. This guide emphasizes the scientific rationale behind the procedural steps, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Significance of Monitoring Clindamycin 2-Phosphate Sulfoxide

Clindamycin phosphate is a widely used semi-synthetic antibiotic, valued for its efficacy against anaerobic bacteria and certain protozoa. As a prodrug, it is converted to its active form, clindamycin, in the body. The stability of clindamycin phosphate is a critical quality attribute for pharmaceutical formulations. During manufacturing, storage, or under stress conditions such as exposure to oxidizing agents, clindamycin phosphate can degrade. One of the primary degradation pathways involves the oxidation of the sulfide moiety, leading to the formation of Clindamycin 2-Phosphate Sulfoxide[1][2].

The presence of this sulfoxide derivative is a key indicator of product degradation and can potentially impact the safety and efficacy of the drug product. Therefore, a reliable and sensitive analytical method for its detection and quantification is essential for ensuring the quality and stability of clindamycin phosphate formulations, in line with regulatory expectations set by bodies like the FDA and as outlined in pharmacopeias such as the United States Pharmacopeia (USP)[3][4]. This application note provides a comprehensive guide to achieving this analytical objective.

Analytical Strategy: Method Selection and Rationale

The selection of an appropriate analytical method is paramount for the accurate quantification of impurities. For Clindamycin 2-Phosphate Sulfoxide, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach due to its robustness, specificity, and wide availability in quality control laboratories[5].

Why RP-HPLC?

Reversed-phase chromatography is ideally suited for separating moderately polar compounds like clindamycin and its derivatives. A C8 or C18 stationary phase provides the necessary hydrophobicity to retain these molecules, while a polar mobile phase allows for their controlled elution. The phosphate and sulfoxide moieties introduce sufficient polarity to differentiate the degradant from the parent compound and other related substances.

Detection Wavelength Selection

Clindamycin and its derivatives lack a strong chromophore, resulting in a low UV absorbance maximum, typically around 210 nm[6][7]. While detection at lower wavelengths can enhance sensitivity, it may also increase baseline noise and interference from mobile phase components. Therefore, a balance must be struck, and a wavelength of 210 nm is often chosen for optimal signal-to-noise ratio[6][7][8].

The logical flow for method development and validation is depicted in the following workflow diagram:

Caption: Workflow for the development and application of an HPLC method for Clindamycin 2-Phosphate Sulfoxide.

Experimental Protocols

Materials and Reagents

-

Reference Standards: Clindamycin Phosphate RS, Clindamycin 2-Phosphate Sulfoxide (if available). If not, it must be generated through forced degradation.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

-

Buffers: Monobasic potassium phosphate, Phosphoric acid.

-

Water: HPLC grade or purified water.

-

Forced Degradation Reagent: Hydrogen Peroxide (3% solution).

Instrumentation and Chromatographic Conditions

This method is based on established USP and literature methodologies for clindamycin phosphate and its related substances[1][3][9].

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV detector | A standard, reliable HPLC system capable of gradient elution and UV detection is required. |

| Column | Zorbax Eclipse XDB C8, 4.6 mm x 250 mm, 5 µm (or equivalent L7 packing) | A C8 column provides slightly less retention than a C18, which can be advantageous for the separation of polar compounds, offering good peak shape and resolution.[1][2] |

| Mobile Phase A | Buffer: 0.05 M Monobasic Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid | The acidic pH ensures that the analytes are in a consistent protonation state, leading to sharp, symmetrical peaks. The phosphate buffer maintains a stable pH. |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |

| Gradient Elution | See Table 2 for a typical gradient profile. | A gradient is necessary to elute both the polar sulfoxide and the parent clindamycin phosphate with good resolution and within a reasonable runtime.[1][2] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[2] |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.[1][2] |

| Detection Wavelength | 210 nm | Provides adequate sensitivity for clindamycin and its derivatives.[6][7][8] |

| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 25.0 | 70 | 30 |

| 35.0 | 50 | 50 |

| 40.0 | 95 | 5 |

| 45.0 | 95 | 5 |

Preparation of Solutions

3.3.1. Standard Solution Accurately weigh about 25 mg of Clindamycin Phosphate RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This yields a concentration of approximately 0.5 mg/mL.

3.3.2. Sample Preparation (Forced Degradation) To generate Clindamycin 2-Phosphate Sulfoxide for method development and specificity validation, a forced degradation study is essential.

-

Accurately weigh about 25 mg of Clindamycin Phosphate into a 50 mL volumetric flask.

-

Add 25 mL of Mobile Phase A and sonicate to dissolve.

-

Add 5 mL of 3% Hydrogen Peroxide solution.

-

Allow the solution to stand at room temperature for 30-60 minutes. Peroxide degradation is known to generate the sulfoxide.[1][2]

-

Quench the reaction by diluting to volume with Mobile Phase A.

-

Filter the solution through a 0.45 µm syringe filter before injection.

3.3.3. Test Sample Preparation (from a formulated product) The preparation will depend on the formulation (e.g., injection, topical gel). For an injection, a simple dilution with the mobile phase to the target concentration (e.g., 0.5 mg/mL of clindamycin) is usually sufficient. For a gel, an extraction step may be required.[10]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

-

Inject the Standard Solution five times.

-

The relative standard deviation (RSD) of the peak area for the clindamycin phosphate peak should be not more than 2.0%.

-

Inject the degraded sample. The resolution between the clindamycin phosphate peak and the Clindamycin 2-Phosphate Sulfoxide peak should be not less than 2.0.

Advanced Detection: LC-MS/MS for Enhanced Specificity

For confirmation of identity and for analyses requiring higher sensitivity, such as in pharmacokinetic studies, LC-MS/MS is the method of choice[11][12]. The HPLC method described above can be readily adapted for LC-MS/MS by replacing the non-volatile phosphate buffer with a volatile alternative like ammonium acetate or ammonium formate.

Rationale for LC-MS/MS: This technique provides mass-to-charge ratio (m/z) information, which is highly specific to the molecule of interest. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and monitoring characteristic product ions. This is invaluable for distinguishing the sulfoxide from other potential isomers or co-eluting impurities.

Expected Mass Transitions:

-

Clindamycin Phosphate: [M+H]⁺ = 505.1

-